1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-carbaldehyde with ethylamine and thiourea under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired triazinane-thione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan or triazinane rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-(furan-2-ylmethyl)-7-(methoxymethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine: This compound shares a similar furan moiety but has a different heterocyclic core.
2-Ethyl-5-methylfuran: This compound has a similar furan structure but lacks the triazinane-thione ring.
Uniqueness
1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of a triazinane ring with a furan moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C10H15N3OS/c1-2-13-8-12(7-11-10(13)15)6-9-4-3-5-14-9/h3-5H,2,6-8H2,1H3,(H,11,15) |
InChI Key |
PQARVYYJAOONOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(CNC1=S)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.